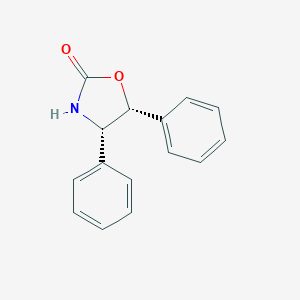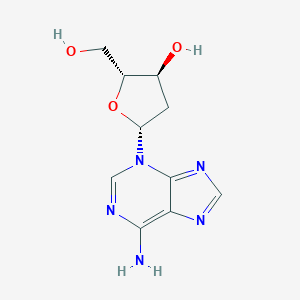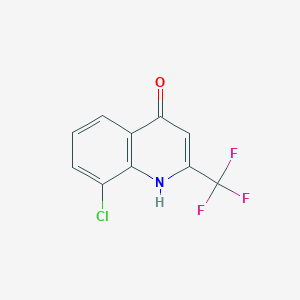
H-Gly-Ala-Gly-OH
描述
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid is a compound with significant relevance in the field of biochemistry It is a derivative of glycine and is known for its role in various biochemical processes
科学研究应用
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in various biochemical pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.
Industry: The compound is used in the production of specialized peptides and other biochemical products.
作用机制
Target of Action
H-Gly-Ala-Gly-OH, also known as Gly-Ala-Gly, is a dipeptide composed of glycine and alanine
Mode of Action
Peptides typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The specific interactions depend on the peptide’s sequence and structure, as well as the nature of the target molecule.
Biochemical Pathways
For instance, they can modulate enzyme activity, influence signal transduction pathways, or affect protein-protein interactions .
Pharmacokinetics
Peptides in general are known to have relatively poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and their difficulty in crossing biological membranes .
Result of Action
The effects of peptides can range from modulation of cellular functions to alteration of gene expression, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide. For instance, the presence of proteases can lead to degradation of the peptide, reducing its efficacy .
生化分析
Biochemical Properties
The role of “H-Gly-Ala-Gly-OH” in biochemical reactions is complex and multifaceted. As a tripeptide, it can participate in peptide synthesis, a process that involves the formation of peptide bonds between amino acids . The sequence of amino acids in “this compound” can influence the self-assembly of glycopeptides, which is crucial for the formation of biomimetic superstructures .
Cellular Effects
The effects of “this compound” on cells and cellular processes are largely dependent on its interactions with other biomolecules. For instance, it has been suggested that Gly-Ala-Gly can interact with Unc119, a transport factor associated with neuromuscular and axonal function . This interaction could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interactions with other biomolecules at the molecular level. For instance, it has been suggested that the Gly-Ala-Gly peptide can interact with Unc119, leading to a loss of function of Unc119 . This interaction could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings can vary depending on the specific conditions of the experiment. For instance, it has been shown that the self-assembly of glycopeptides, including Gly-Ala-Gly, can be influenced by subtle changes in sequence isomerism . This suggests that the effects of “this compound” on cellular function could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that amino acids, including glycine and alanine, can have significant effects on growth and osmoregulation in aquatic animals .
Metabolic Pathways
“this compound” may be involved in various metabolic pathways. For instance, alanine, one of the amino acids in this tripeptide, is known to be involved in the glucose-alanine cycle, which is crucial for the metabolism of nitrogen and glucose .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues are likely to be mediated by various transporters and binding proteins. For instance, amino acid transporters, which are part of the solute carrier (SLC) superfamily, are known to play a crucial role in the transport of amino acids across the plasma membrane .
Subcellular Localization
It is known that the localization of amino acids and peptides can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid typically involves the use of amino acid derivatives. One common method involves the reaction of glycine with other amino acids under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as peptide synthesis. This method allows for the precise assembly of amino acids in the desired sequence, leading to the formation of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can lead to a variety of substituted derivatives, depending on the functional groups involved.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid include:
Glycine: A simple amino acid that serves as a building block for more complex molecules.
Alanine: Another amino acid that is structurally similar and often used in peptide synthesis.
Proline: An amino acid with a unique cyclic structure that influences the properties of peptides.
Uniqueness
What sets 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid apart is its specific sequence and structure, which confer unique biochemical properties
属性
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427403 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16422-05-2 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-Ala-Gly?
A1: The molecular formula of Gly-Ala-Gly is C7H13N3O4. Its molecular weight is 189.19 g/mol.
Q2: How can spectroscopic techniques be used to characterize Gly-Ala-Gly?
A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy provide valuable insights into the structure and conformation of GAG. For instance, 13C NMR can distinguish different conformations in solution and solid state, such as β-sheet and random coil structures [, ]. IR and vibrational circular dichroism (VCD) can further identify specific structural elements like β-sheets and characterize their handedness during aggregation and gelation [].
Q3: Does the conformation of Gly-Ala-Gly change in different solvents?
A3: Yes, GAG displays conformational flexibility depending on the solvent environment. For instance, in hexafluoroisopropanol (HFIP), a commonly used solvent in peptide studies, GAG adopts a tightly folded conformation resembling a 310-helix. While in hexafluoroacetone (HFA), it exhibits a dynamically averaged unordered structure []. These findings highlight the influence of solvent interactions on peptide conformation.
Q4: Can Gly-Ala-Gly form gels?
A4: While not a typical gelator due to its short length, GAG can form gels under specific conditions. In a mixture of 55 mol% ethanol and 45 mol% water, cationic GAG forms a gel at temperatures below 36 °C []. This gel comprises crystalline fibrils, with rheological data indicating a soft, elastic, and solid-like structure.
Q5: How does the gelation process of Gly-Ala-Gly occur?
A5: The gelation of GAG in ethanol/water mixtures is a multi-step process involving distinct kinetic events. Initially, GAG molecules self-assemble into β-sheet-like tapes or ribbons. These tapes then further aggregate to form thicker and longer fibrils, ultimately leading to the formation of a sample-spanning network characteristic of a gel []. Interestingly, the chirality of the fibrils, as revealed by VCD spectroscopy, changes depending on the temperature, with left-handed fibrils dominating at lower temperatures and forming a more rigid gel [].
Q6: What is the role of ethanol in the gelation of Gly-Ala-Gly?
A6: Ethanol plays a crucial role in the gelation process of GAG. It is suggested that ethanol acts as a "catalyst" by facilitating the self-assembly of the peptide, despite its inherently low propensity to aggregate in purely aqueous solutions []. Ethanol likely modifies the solvent environment, promoting inter-peptide interactions that lead to the formation of β-sheets and subsequent gelation.
Q7: Can computational chemistry methods be used to study Gly-Ala-Gly?
A7: Yes, computational chemistry methods like molecular dynamics (MD) simulations and quantum chemical calculations offer valuable tools to investigate GAG's behavior. For instance, MD simulations using force fields like CHARMM can be employed to explore the conformational dynamics, intermolecular interactions, and thermal stability of GAG [, ]. These simulations can provide insights into the structural changes associated with different environmental conditions, such as temperature variations. Additionally, quantum chemical calculations can help determine the protonation site of GAG, providing information about its charge distribution and reactivity in different chemical environments []. These calculations can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data.
Q8: How do structural modifications affect the properties of Gly-Ala-Gly?
A8: Modifying the GAG structure can significantly impact its properties. For example, incorporating GAG into larger peptides, like silk-elastin-like protein polymers (SELPs), influences self-assembly behavior and material properties []. In this context, the specific sequence and arrangement of GAG alongside other amino acid motifs within SELPs play a crucial role in determining the resulting nanostructure and mechanical properties.
Q9: What are the potential applications of Gly-Ala-Gly and its derivatives?
A9: While GAG itself might have limited direct applications, its incorporation into larger peptides and polymers holds promise in various fields. For example, SELPs containing GAG sequences are being investigated for their potential in tissue engineering, drug delivery, and the development of biocompatible materials []. The ability to control the self-assembly of these polymers by adjusting factors such as pH and ionic strength makes them promising candidates for creating nanostructured materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)








